Lipophilicity (LogP) Comparison: (6-Methoxychroman-4-yl)methanamine vs. Chroman-4-ylmethanamine
(6-Methoxychroman-4-yl)methanamine exhibits an ACD/LogP of 1.66, which is higher than the unsubstituted chroman-4-ylmethanamine analog due to the electron-donating and lipophilic contributions of the 6-methoxy group. This difference influences membrane permeability and oral bioavailability potential, making the target compound more suitable for programs targeting moderately lipophilic chemical space [1].
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 1.66 |
| Comparator Or Baseline | Chroman-4-ylmethanamine (estimated LogP <1.0) |
| Quantified Difference | >0.66 LogP units higher |
| Conditions | In silico prediction (ACD/Labs Percepta Platform) |
Why This Matters
Higher LogP correlates with increased membrane permeability and potential for blood-brain barrier penetration, guiding selection in CNS or intracellular target campaigns.
- [1] PubChem. Chroman-4-ylmethanamine. CID 2736674. View Source
